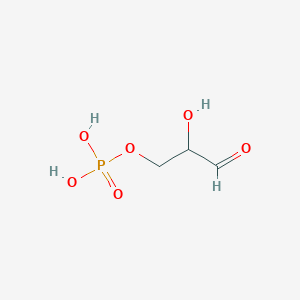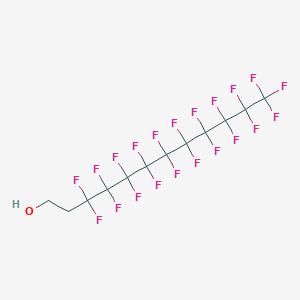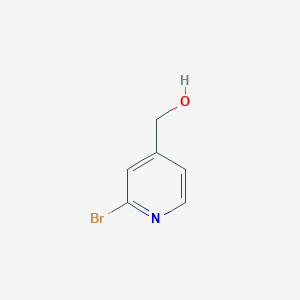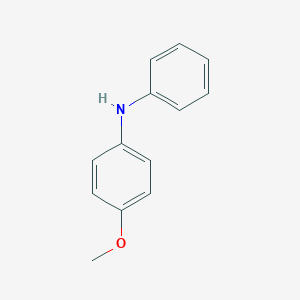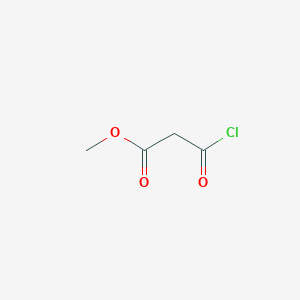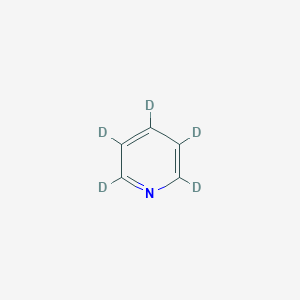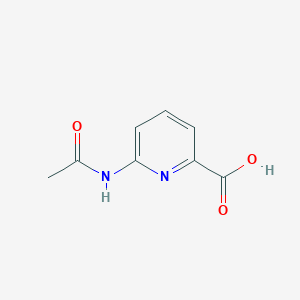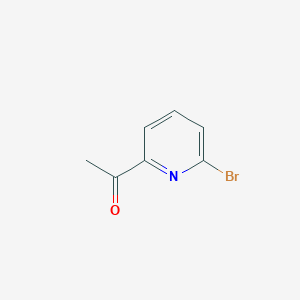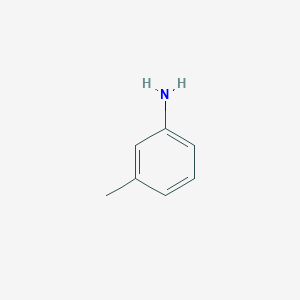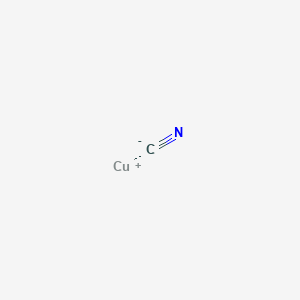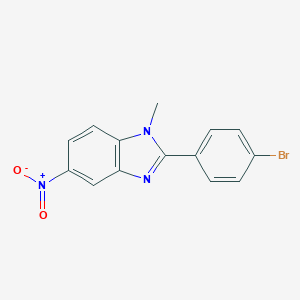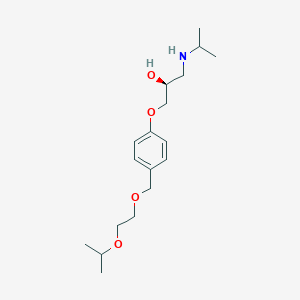
(s)-Bisoprolol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-Bisoprolol is a beta-blocker medication that is commonly used to treat hypertension, angina, and heart failure. It is a selective beta-1 adrenergic receptor blocker that reduces the heart's workload by decreasing heart rate and cardiac output. In
作用機序
The mechanism of action of (s)-Bisoprolol involves selective inhibition of beta-1 adrenergic receptors in the heart. By blocking the effects of adrenaline and noradrenaline on the heart, (s)-Bisoprolol reduces heart rate and cardiac output, thereby decreasing the workload on the heart. This results in a decrease in blood pressure and an improvement in cardiac function.
生化学的および生理学的効果
(s)-Bisoprolol has several biochemical and physiological effects on the body. It reduces heart rate and cardiac output, which in turn decreases oxygen demand and workload on the heart. This results in a decrease in blood pressure and an improvement in cardiac function. (s)-Bisoprolol also reduces the release of renin, which is an enzyme that regulates blood pressure. This helps to further reduce blood pressure and improve cardiac function.
実験室実験の利点と制限
One advantage of using (s)-Bisoprolol in lab experiments is its selectivity for beta-1 adrenergic receptors. This allows for precise targeting of the heart, making it an effective tool for studying cardiac function. Additionally, (s)-Bisoprolol has a well-established safety profile, making it a reliable and safe tool for use in lab experiments.
One limitation of using (s)-Bisoprolol in lab experiments is its potential to interact with other medications. (s)-Bisoprolol should not be used in combination with other beta-blockers or medications that affect heart rate or blood pressure. Additionally, (s)-Bisoprolol may cause side effects such as dizziness, fatigue, and shortness of breath, which may affect the results of lab experiments.
将来の方向性
There are several future directions for research on (s)-Bisoprolol. One area of research is the development of new formulations and delivery methods for (s)-Bisoprolol. This could include the development of extended-release formulations or novel delivery systems that improve bioavailability and reduce side effects.
Another area of research is the investigation of (s)-Bisoprolol's potential in treating other diseases. For example, (s)-Bisoprolol has been shown to reduce the risk of death and hospitalization in patients with heart failure. Further research could explore the potential of (s)-Bisoprolol in treating other cardiovascular diseases or conditions.
Conclusion
(s)-Bisoprolol is a beta-blocker medication that is commonly used to treat hypertension, angina, and heart failure. Its selective inhibition of beta-1 adrenergic receptors makes it an effective tool for studying cardiac function. (s)-Bisoprolol has several biochemical and physiological effects on the body, including reducing heart rate and cardiac output, which in turn decreases oxygen demand and workload on the heart. Future research on (s)-Bisoprolol could explore its potential in treating other diseases or conditions and developing new formulations and delivery methods.
合成法
The synthesis of (s)-Bisoprolol involves the reaction of (s)-1-(4-amino-3-chlorophenyl) ethanol with ethyl chloroformate, followed by the reaction of the resulting intermediate with tert-butylamine. The final product is obtained by resolving the racemic mixture using chiral chromatography. The synthesis method has been optimized to increase yield and purity, making it a reliable and efficient process for producing (s)-Bisoprolol.
科学的研究の応用
(s)-Bisoprolol has been widely studied in scientific research for its therapeutic potential in treating cardiovascular diseases. In a clinical trial, (s)-Bisoprolol was found to significantly reduce the risk of death and hospitalization in patients with heart failure. Additionally, (s)-Bisoprolol has been shown to improve left ventricular function and exercise tolerance in patients with dilated cardiomyopathy. These studies demonstrate the potential of (s)-Bisoprolol as an effective treatment option for cardiovascular diseases.
特性
CAS番号 |
99103-03-4 |
|---|---|
製品名 |
(s)-Bisoprolol |
分子式 |
C18H31NO4 |
分子量 |
325.4 g/mol |
IUPAC名 |
(2S)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/t17-/m0/s1 |
InChIキー |
VHYCDWMUTMEGQY-KRWDZBQOSA-N |
異性体SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)COCCOC(C)C)O |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |
その他のCAS番号 |
99103-03-4 |
同義語 |
(2S)-1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-Propanol Fumarate; (-)-Bisoprolol Fumarate; (S)-Bisoprolol Fumarate; S-(-)-Bisoprolol Fumarate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



